molecular formula C23H27NO9 B13730778 Thebaine tartrate CAS No. 94713-28-7

Thebaine tartrate

Cat. No.: B13730778
CAS No.: 94713-28-7
M. Wt: 461.5 g/mol
InChI Key: SRTMESYUHNZYJG-RQJCEIHKSA-N
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Description

Thebaine tartrate is a derivative of thebaine, an opiate alkaloid found in the opium poppy (Papaver somniferum). Thebaine itself is chemically similar to both morphine and codeine but has stimulatory rather than depressant effects. This compound is not used therapeutically but serves as a precursor for the synthesis of various pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thebaine can be extracted from the opium poppy and then converted into thebaine tartrate through a series of chemical reactions. Thebaine is first purified using high-performance liquid chromatography and characterized with nuclear magnetic resonance and infrared spectroscopy . This compound is then synthesized by reacting thebaine with tartaric acid under controlled conditions.

Industrial Production Methods: Industrial production of thebaine involves the extraction of thebaine from opium poppies, followed by purification and conversion into this compound. The process requires strict quality control to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thebaine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of thebaine with hydrogen peroxide or peroxy acids yields 14-hydroxycodeinone, which can be further transformed into oxymorphone, naloxone, and naltrexone .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxy acids

    Reduction: Lithium aluminum hydride

    Substitution: Halogenation reagents

Major Products:

Scientific Research Applications

Thebaine tartrate has several applications in scientific research:

Mechanism of Action

Thebaine tartrate exerts its effects by interacting with opioid receptors in the central nervous system. It has a stimulatory effect, causing convulsions at high doses. The synthetic enantiomer (+)-thebaine shows analgesic effects mediated through opioid receptors, unlike the inactive natural enantiomer (−)-thebaine .

Comparison with Similar Compounds

Uniqueness: Thebaine is unique due to its stimulatory effects and its role as a precursor for a wide range of pharmaceutical compounds. Unlike morphine and codeine, thebaine is not used therapeutically but is crucial for the synthesis of various semi-synthetic opioids .

Properties

CAS No.

94713-28-7

Molecular Formula

C23H27NO9

Molecular Weight

461.5 g/mol

IUPAC Name

(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C19H21NO3.C4H6O6/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;5-1(3(7)8)2(6)4(9)10/h4-7,13,18H,8-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,18+,19+;1-,2-/m11/s1

InChI Key

SRTMESYUHNZYJG-RQJCEIHKSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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